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Compound of Interest

Compound Name: HN252

Cat. No.: B15577092 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "HN252" was not found in preliminary searches. This guide focuses

on "AO-252," a compound with a similar designation currently in clinical development. It is

presumed that "HN252" is a probable typographical error for AO-252.

Introduction
AO-252 is an orally bioavailable, small-molecule inhibitor targeting the protein-protein

interactions (PPI) of the Transforming Acidic Coiled-Coil-containing protein 3 (TACC3).[1][2]

Developed by A2A Pharmaceuticals, AO-252 represents a novel approach in oncology by

targeting a key player in microtubule and centrosomal processes, which are often dysregulated

in aggressive cancers.[2] TACC3 is frequently overexpressed in various malignancies,

contributing to chromosomal instability and a poorer prognosis, making it a compelling

therapeutic target.[2][3][4][5] Preclinical and early clinical data suggest that AO-252 has a

promising safety profile and demonstrates anti-tumor activity in several solid tumor types.[6][7]

[8]

Mechanism of Action
AO-252 functions by specifically inhibiting the interactions between TACC3 and its binding

partners.[1][2][3] This disruption of protein-protein interactions interferes with several critical

cellular processes that are essential for cancer cell proliferation and survival. The primary

pathways affected are:
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Mitosis Regulation: AO-252 disrupts the interaction of TACC3 with the Clathrin/KIFC1

complex, which is crucial for the proper function of the mitotic spindle.[1][2][3]

DNA Damage Response: The compound inhibits the interaction between TACC3 and

BARD1, a key protein in the DNA damage response pathway.[1][2][3]

Epigenetic Functions: AO-252 interferes with the TACC3 and MBD2/HAT complexes, which

are involved in epigenetic regulation.[1][2][3]

By targeting these interactions, AO-252 can selectively impede the growth of cancer cells that

overexpress TACC3.[1][2][3]
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Click to download full resolution via product page

Caption: Mechanism of action of AO-252 as a TACC3 protein-protein interaction inhibitor.

Quantitative Data from Preliminary Studies
The following tables summarize the quantitative data available from preclinical and early clinical

studies of AO-252.

Table 1: Preclinical In Vitro Efficacy

Parameter Finding Cancer Cell Lines Source

Potency Low nanomolar

>200 cell lines,
including Triple-
Negative Breast
Cancer (TNBC),
High-Grade Serous
Ovarian Cancer
(HGSOC), and
Endometrial
Cancer

[2][3][4]

| Selectivity | Spared normal cells | Not specified |[2][3] |

Table 2: Preclinical In Vivo Efficacy

Model Type Findings Tumor Types Source

Xenograft Models
Strong tumor
growth inhibition
or regression

TNBC, HGSOC,
Endometrial
Cancer with TP53
mutation/loss

[2][3][4]

| Therapeutic Index | Good therapeutic index observed | Not specified |[3][4] |

Table 3: Phase 1 Clinical Trial (NCT06136884) Preliminary Data
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Cohort Dosage
Patient
Population

Efficacy Source

| 4b | 160mg (BID) | Ovarian, Triple-Negative, and Endometrial Cancer | 22% average tumor

reduction over ~2 months in 67% of patients |[7] |

Experimental Protocols
Detailed methodologies for the key experiments cited in the preliminary studies are outlined

below.

Objective: To confirm that AO-252 inhibits the protein-protein interactions of TACC3.[3]

Cell Culture: Cancer cell lines with high TACC3 expression were cultured to 80-90%

confluency.

Treatment: Cells were treated with either AO-252 at various concentrations or a vehicle

control (e.g., DMSO) for a specified duration.

Lysis: Cells were harvested and lysed using a non-denaturing lysis buffer containing

protease and phosphatase inhibitors to preserve protein complexes.

Immunoprecipitation: The cell lysates were incubated with an antibody specific to TACC3,

which was pre-conjugated to magnetic or agarose beads. This step pulls down TACC3 and

any proteins bound to it.

Washing: The beads were washed multiple times to remove non-specifically bound proteins.

Elution: The protein complexes were eluted from the beads.

Western Blotting: The eluted proteins were separated by SDS-PAGE, transferred to a

membrane, and probed with antibodies for TACC3's known binding partners (e.g., Clathrin,

BARD1).

Analysis: A reduction in the amount of co-immunoprecipitated binding partners in the AO-

252-treated samples compared to the control indicated the inhibitory effect of the compound.
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Study Title: A First-In-Human, Phase 1 Study Evaluating Oral TACC3 PPI Inhibitor, AO-252,

in Advanced Solid Tumors With or Without Brain Metastases.[9]

Objectives:

Primary: To evaluate the safety, tolerability, dose-limiting toxicities (DLTs), maximum

tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of AO-252.[3][4]

Secondary: To assess the preliminary anti-tumor activity (Objective Response Rate,

Duration of Response) and to determine the pharmacokinetics of single and repeated

doses.[4][9]

Study Design: This is a multicenter, open-label study consisting of two parts:

Part 1 (Dose Escalation): An accelerated titration design for the first two cohorts, followed

by a traditional 3+3 design. Patients receive AO-252 orally once or twice daily in 28-day

cycles.[3][4]

Part 2 (Dose Expansion): A maximum of 30 patients will be enrolled into two RP2D levels

to further evaluate safety and efficacy.[3][4]

Inclusion Criteria:

Adults (≥ 18 years) with histologically or cytologically confirmed metastatic or locally

advanced unresectable solid tumors with TP53 mutation/loss.[9][10]

Patients must have failed at least one prior line of systemic therapy.[3][10]

Specific cohorts for platinum-resistant HGSOC, TNBC, and endometrial cancers.[3]

ECOG performance status of ≤ 1.[9]

Exclusion Criteria:

Serious concomitant systemic disorders.[9]

Radiation therapy to >30% of bone marrow within 3 months prior to the study.[9]
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Clinically significant autoimmune disease requiring systemic immunosuppressive therapy.

[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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